2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a unique structure that includes a cyclopropyl group and a dioxaborolane ring
Preparation Methods
The synthesis of 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-cyclopropylphenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Chemical Reactions Analysis
2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted phenylboronic acids.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, especially in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
2-Chloro-5-cyclopropylpyridine: This compound shares a similar cyclopropyl group but differs in its pyridine ring structure.
2-Chloro-5-(chloromethyl)pyridine: This compound has a chloromethyl group instead of the dioxaborolane ring.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group and is used in agrochemical and pharmaceutical applications.
The uniqueness of this compound lies in its dioxaborolane ring, which imparts specific chemical properties and reactivity that are valuable in various applications.
Properties
Molecular Formula |
C15H20BClO2 |
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Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3 |
InChI Key |
YYBUSGRUIDWNDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)Cl |
Origin of Product |
United States |
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